Flemingin B
Description
Flemingin B is a flavonoid-derived compound isolated from the roots of Flemingia species, notably F. chappar and F. macrophylla. It belongs to a class of bioactive isoflavonoids characterized by a 3-phenylchromen-4-one backbone with varying substituents . Structurally, this compound is closely related to Flemingin A and C, which co-occur in the same plant subfractions (e.g., FM-6-3-2) during isolation via reversed-phase solid-phase extraction (RP-SPE) and high-performance liquid chromatography (RP-HPLC) .
Properties
CAS No. |
18361-42-7 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,6-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)6-5-12-25(3)13-11-17-23(30)18(14-22(29)24(17)31-25)21(28)10-9-16-19(26)7-4-8-20(16)27/h4,6-11,13-14,26-27,29-30H,5,12H2,1-3H3/b10-9+ |
InChI Key |
RRCBHPASTAOOLL-MDZDMXLPSA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC=C3O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Absence of "Flemingin B" in Literature
The term "this compound" does not appear in any of the indexed research articles, technical reports, or chemical databases within the provided search results. Key observations:
-
Search result focus on Alexander Fleming’s discovery of penicillin , not a compound named "this compound."
-
Search result discusses Ian Fleming’s work on molecular orbital theory , unrelated to a specific compound.
-
Other results ( ) address general chemical reaction mechanisms, isotopic effects, and experimental protocols but lack mentions of "this compound."
Potential Causes for Missing Data
Possible reasons for the absence of data include:
-
Nomenclature Discrepancy : The compound may be referenced under an alternative IUPAC name, common name, or research code not disclosed in the query.
-
Emerging Research : If "this compound" is a newly discovered or proprietary compound, it may not yet be published in open-access literature.
-
Misidentification : The name may be misspelled or conflated with unrelated terms (e.g., "Fleming" as a surname vs. a compound).
Recommended Actions
To resolve this gap, consider the following steps:
-
Verify Nomenclature : Cross-check chemical databases (e.g., PubChem, SciFinder) for alternative naming conventions.
-
Explore Patent Literature : Proprietary compounds are often documented in patent filings before appearing in journals.
-
Consult Specialized Journals : Focus on niche fields (e.g., natural product chemistry, pharmacology) where novel compounds are frequently reported.
Relevant Chemical Reaction Insights
While "this compound" remains unidentified, the search results provide methodologies applicable to analyzing similar compounds:
Reaction Mechanism Tools
-
Computational studies (Search result ) use DFT to map -rearrangements, applicable to ene-aldimine systems.
-
Kinetic isotope effects ( ) help identify tunneling or bond-breaking steps in reaction pathways.
Experimental Protocols
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Flemingin A, B, and C: Structural and Functional Differences
Flemingin A, B, and C are co-isolated compounds with distinct bioactivities:
- Flemingin A : Demonstrates marked efficacy against kidney-related pathologies and malignancies, likely due to its unique hydroxylation pattern or side-chain modifications .
- Flemingin B: Limited direct bioactivity data exist, but its structural proximity to A and C suggests intermediate properties. Differences in hydroxyl group positioning or alkyl side chains (e.g., prenyl or dimethylallyl groups) may modulate its pharmacological profile .
Table 1: Structural and Functional Comparison of Flemingin A, B, and C
Comparison with Functionally Similar Compounds
Flemichapparins (A–C)
Isolated from F. chappar, these compounds include a chromenochalcone (A), pterocarpan (B), and coumestan (C):
Flemiphilippinin F and Isoflavones from Flemingia
- Flemiphilippinin F : A prenylated genistein derivative with potent antiproliferative effects on breast cancer cells (IC50 < 10 µM for MCF-7), outperforming Flemingin Q in certain assays .
- Flemingin Q: A newly identified flavanone from F. macrophylla with strong activity against 4T1, T47D, and HeLa cells (IC50 ~ 5–15 µM), suggesting that prenylation enhances cytotoxicity compared to non-prenylated analogs like this compound .
Table 2: Anticancer Activity of Selected Flemingia Compounds
Q & A
Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest and funding sources. Provide raw spectra, chromatograms, and statistical scripts in supplementary materials. Follow journal-specific guidelines for experimental rigor (e.g., ARRIVE for animal studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
